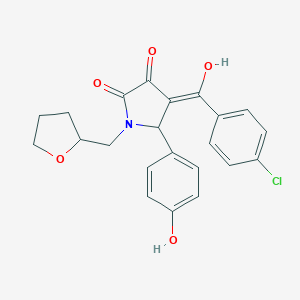
1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ABF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ABF belongs to the class of pyrrolones and has a complex chemical structure.
Applications De Recherche Scientifique
1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to possess anticancer, antifungal, and antibacterial properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Mécanisme D'action
The mechanism of action of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of various enzymes involved in the biosynthesis of nucleic acids and proteins, which are essential for cell growth and division.
Biochemical and Physiological Effects
1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects on the body. The compound has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of new antibiotics. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This effect may be beneficial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and can be obtained in pure form through column chromatography. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biological activities, which makes it a potential candidate for the development of new drugs. However, the compound has limited solubility in water, which may make it difficult to use in certain experiments. 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of new drugs based on the structure of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The compound has been shown to have various biological activities, which makes it a potential candidate for the development of new drugs for the treatment of cancer, Alzheimer's disease, and other disorders. Another area of research is the elucidation of the mechanism of action of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The compound has been shown to inhibit the activity of various enzymes and receptors, but the exact mechanism of action is not fully understood. Further research in this area may lead to the development of more effective drugs based on the structure of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. Finally, research is needed to determine the safety and efficacy of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in vivo. The compound has been shown to have various biological activities in vitro, but its effectiveness in vivo is not fully understood. Further research in this area may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-allyl-4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate, followed by a Michael addition reaction with allyl bromide and a subsequent cyclization reaction. The final product is obtained after purification through column chromatography. The synthesis method is relatively simple and can be performed in a laboratory setting.
Propriétés
Formule moléculaire |
C20H16FNO3 |
|---|---|
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
(4Z)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H16FNO3/c1-2-11-22-17(14-9-6-10-15(21)12-14)16(19(24)20(22)25)18(23)13-7-4-3-5-8-13/h2-10,12,17,23H,1,11H2/b18-16- |
Clé InChI |
SWFGLWAEXFMDND-VLGSPTGOSA-N |
SMILES isomérique |
C=CCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES canonique |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282464.png)

![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)